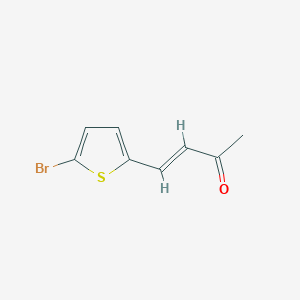
4-(5-Bromothiophen-2-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromothiophen-2-yl)but-3-en-2-one is a chemical compound with the molecular formula C8H7BrOS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. The presence of a bromine atom and a butenone group in its structure makes it a versatile compound in organic synthesis and various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiophen-2-yl)but-3-en-2-one typically involves the bromination of thiophene followed by a series of reactions to introduce the butenone group. One common method involves the reaction of 5-bromothiophene-2-carboxaldehyde with an appropriate reagent to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Bromothiophen-2-yl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the butenone group to a butanol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butanol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
4-(5-Bromothiophen-2-yl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-(5-Bromothiophen-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Another brominated thiophene derivative with similar reactivity.
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: A compound used in the synthesis of polymer semiconductors.
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione: A derivative used in organic electronics.
Uniqueness
4-(5-Bromothiophen-2-yl)but-3-en-2-one is unique due to its specific structure, which combines a brominated thiophene ring with a butenone group.
Propriétés
Formule moléculaire |
C8H7BrOS |
|---|---|
Poids moléculaire |
231.11 g/mol |
Nom IUPAC |
(E)-4-(5-bromothiophen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H7BrOS/c1-6(10)2-3-7-4-5-8(9)11-7/h2-5H,1H3/b3-2+ |
Clé InChI |
FUYVFYKFFOPLKB-NSCUHMNNSA-N |
SMILES isomérique |
CC(=O)/C=C/C1=CC=C(S1)Br |
SMILES canonique |
CC(=O)C=CC1=CC=C(S1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13583285.png)
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13583288.png)
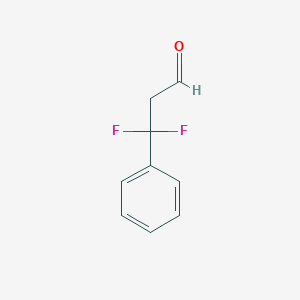
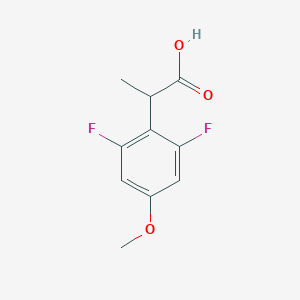
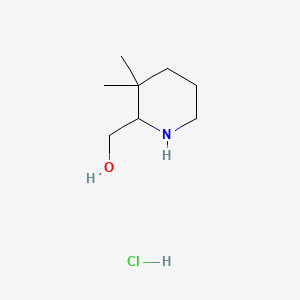


![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate](/img/structure/B13583335.png)
![8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13583344.png)
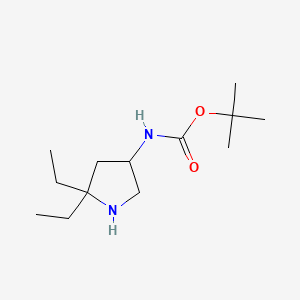
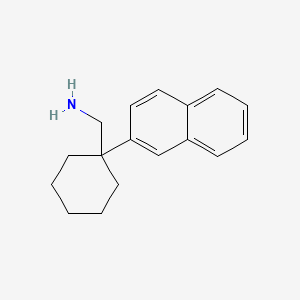
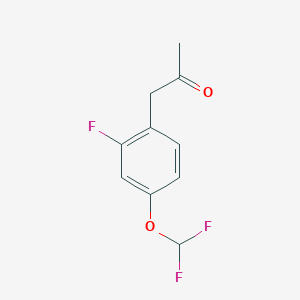
![{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
![2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde](/img/structure/B13583370.png)
